molecular formula C10H4Br2N2S3 B8242900 2,5-Bis(5-bromothiazol-2-yl)thiophene

2,5-Bis(5-bromothiazol-2-yl)thiophene

Cat. No.: B8242900
M. Wt: 408.2 g/mol
InChI Key: VTYYOWDVCVHRHI-UHFFFAOYSA-N
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Description

2,5-Bis(5-bromothiazol-2-yl)thiophene is a chemical compound with the molecular formula C10H4Br2N2S3 and a molecular weight of 408.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-bromothiazol-2-yl)thiophene typically involves the bromination of thiophene derivatives. One common method is the reaction of 2-bromothiazole with thiophene in the presence of a suitable catalyst, such as palladium or nickel, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced reactors and purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(5-bromothiazol-2-yl)thiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,5-Bis(5-bromothiazol-2-yl)thiophene has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

2,5-Bis(5-bromothiazol-2-yl)thiophene is similar to other thiophene derivatives, such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. its unique bromine and sulfur content sets it apart, providing distinct chemical and physical properties.

Comparison with Similar Compounds

  • 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene

  • 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

  • Other brominated thiophenes

Properties

IUPAC Name

5-bromo-2-[5-(5-bromo-1,3-thiazol-2-yl)thiophen-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2N2S3/c11-7-3-13-9(16-7)5-1-2-6(15-5)10-14-4-8(12)17-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYOWDVCVHRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=NC=C(S2)Br)C3=NC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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